molecular formula C18H14N6OS B2411595 N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide CAS No. 1171852-77-9

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide

Cat. No.: B2411595
CAS No.: 1171852-77-9
M. Wt: 362.41
InChI Key: JXOXVUNDODDTIR-UHFFFAOYSA-N
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Description

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide is a complex organic compound that features a combination of imidazole, pyrimidine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Synthesis of Pyrimidine Derivative: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Coupling Reactions: The imidazole and pyrimidine derivatives are then coupled using a suitable linker, such as a phenyl group, through a nucleophilic aromatic substitution reaction.

    Thiophene Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions for substitution reactions often involve the use of catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Comparison with Similar Compounds

Similar Compounds

    N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

What sets this compound apart is its unique combination of imidazole, pyrimidine, and thiophene moieties, which confer distinct chemical and biological properties. This unique structure allows for versatile interactions with a wide range of biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6OS/c25-18(15-2-1-9-26-15)23-14-5-3-13(4-6-14)22-16-10-17(21-11-20-16)24-8-7-19-12-24/h1-12H,(H,23,25)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOXVUNDODDTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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